3-Isopropoxy-2-nitrobenzoic acid

Description

Significance of Nitrobenzoic Acid Derivatives in Modern Organic Synthesis and Advanced Materials Chemistry

Nitrobenzoic acid derivatives are a pivotal class of organic compounds that serve as fundamental building blocks in a multitude of synthetic applications. Their utility stems from the versatile reactivity imparted by the nitro and carboxylic acid functionalities. In modern organic synthesis, these derivatives are instrumental in the preparation of a wide range of pharmaceuticals, agrochemicals, and dyes. sigmaaldrich.comguidechem.com The nitro group can be readily reduced to an amino group, providing a gateway to a vast family of aniline (B41778) derivatives, which are key precursors for many biologically active molecules.

In the realm of advanced materials chemistry, nitrobenzoic acid derivatives are investigated for their potential in creating novel polymers and functional materials. For instance, amino-substituted benzoic acids, derived from their nitro counterparts, are used in the synthesis of high-performance polymers like polybenzoxazoles (PBOs), which exhibit exceptional thermal stability and mechanical strength. Furthermore, the electronic properties of nitroaromatic compounds make them interesting candidates for applications in nonlinear optics and as components in charge-transfer complexes.

Structural Context of 3-Isopropoxy-2-nitrobenzoic Acid within Aromatic Systems

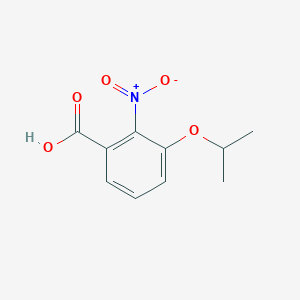

This compound is a polysubstituted aromatic compound. Its structure is defined by a benzene (B151609) ring functionalized with a carboxylic acid group (-COOH), a nitro group (-NO₂), and an isopropoxy group (-OCH(CH₃)₂). The substituents are positioned at the 1, 2, and 3 positions of the benzene ring, respectively.

Rationale for Comprehensive Research on this compound

The rationale for dedicated research into this compound stems from the established importance of substituted nitrobenzoic acids in medicinal chemistry and materials science. The specific combination of the isopropoxy, nitro, and carboxylic acid groups on the benzene ring presents a unique scaffold for the development of novel compounds with tailored properties.

In drug discovery, for example, substituted benzoic acids are common fragments in a wide range of therapeutic agents. ucb.com The isopropoxy group can enhance lipophilicity, potentially improving a drug candidate's absorption and distribution within the body. The nitro group, while sometimes associated with toxicity, can also be a key pharmacophore or a precursor to an essential amino group. Therefore, the synthesis and characterization of compounds like this compound are crucial for expanding the chemical space available to medicinal chemists.

Furthermore, the study of such molecules contributes to a deeper understanding of structure-property relationships in functionalized aromatic systems, which is fundamental to the rational design of new materials with specific electronic, optical, or thermal properties.

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following tables present data for closely related and well-characterized nitrobenzoic acid derivatives to provide a comparative context.

Table 1: Physicochemical Properties of Selected Nitrobenzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 146-148 sigmaaldrich.com |

| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 139-141 sigmaaldrich.com |

| 3-Methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | 176-180 sigmaaldrich.com |

| 3-Hydroxy-2-nitrobenzoic acid | C₇H₅NO₅ | 183.12 | 177-181 vwr.com |

| This compound | C₁₀H₁₁NO₄ | 225.20 | Data not available |

Table 2: Spectroscopic Data of a Related Compound: 3-Methoxy-2-nitrobenzoic acid

| Spectroscopic Technique | Key Signals |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.67-7.59 (m, 3H, Ar-H), 3.93 (s, 3H, OCH₃) chemicalbook.com |

| IR (KBr pellet) | Major peaks (cm⁻¹): Data available in spectral databases nist.gov |

| Mass Spectrometry (EI) | m/z: Data available in spectral databases nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-3-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(2)16-8-5-3-4-7(10(12)13)9(8)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWQJEUYDNGZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 3 Isopropoxy 2 Nitrobenzoic Acid

Transformations Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the aromatic ring and is itself a site of important chemical transformations.

Reductive Transformations to Amino-Benzoic Acid Derivatives

The reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental and widely utilized transformation in organic synthesis. In the case of 3-isopropoxy-2-nitrobenzoic acid, this reduction leads to the formation of 3-amino-2-isopropoxybenzoic acid. This transformation is crucial for the synthesis of various heterocyclic compounds and other functionalized aromatic derivatives.

Commonly employed reducing agents for this conversion include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective. The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the carboxylic acid group.

Table 1: Examples of Reductive Transformations of Nitrobenzoic Acids

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Nitrobenzoic acid | H₂, Pd/C, Ethanol (B145695) | Anthranilic acid | High | youtube.com |

| 3-Nitrobenzoic acid | Fe, NH₄Cl, H₂O/Ethanol | 3-Aminobenzoic acid | >90 | N/A |

| 4-Nitroanthranilic acid | SnCl₂·2H₂O, Ethanol | 2,4-Diaminobenzoic acid | 85 | N/A |

Note: Specific yield for the reduction of this compound is not available in the searched literature, but high yields are generally expected based on analogous reactions.

Intramolecular Cyclization Reactions Involving the Nitro and Carboxylic Acid Groups

The spatial proximity of the nitro and carboxylic acid groups in an ortho relationship allows for the possibility of intramolecular cyclization reactions, typically after the reduction of the nitro group. While direct cyclization involving the nitro group is uncommon, the resulting amino group readily participates in cyclization with the adjacent carboxylic acid. This reaction is a key step in the synthesis of benzoxazinones, which are important heterocyclic scaffolds in medicinal chemistry. organic-chemistry.orgnih.gov

For this compound, the initial reduction to 3-amino-2-isopropoxybenzoic acid would be followed by an intramolecular condensation reaction. This cyclization can be promoted by dehydrating agents such as acetic anhydride (B1165640) or by heating. The reaction proceeds through the formation of an amide bond between the amino group and the carboxylic acid, with subsequent loss of a water molecule to form the heterocyclic ring. The presence of the isopropoxy group may influence the rate and yield of this cyclization due to steric and electronic effects.

A plausible reaction scheme is the synthesis of the corresponding benzoxazinone (B8607429) from 4-nitroanthranilic acid, which involves cyclization with an acid chloride. nih.gov

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, providing access to a range of derivatives.

Esterification, Amidation, and Anhydride Formation

Like other carboxylic acids, this compound can be readily converted into esters, amides, and anhydrides.

Esterification: The reaction with alcohols in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) yields the corresponding esters. truman.edugoogle.comgoogle.com The Fischer esterification is a common method, though steric hindrance from the ortho-isopropoxy and nitro groups might necessitate harsher conditions or alternative methods like using a coupling agent (e.g., DCC) or converting the carboxylic acid to an acid chloride first.

Amidation: Reaction with amines, often activated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), produces amides. Alternatively, the carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with amines.

Anhydride Formation: Anhydrides can be formed by reacting the carboxylic acid with a dehydrating agent like acetic anhydride or by reacting the corresponding carboxylate salt with an acid chloride. A notable example is the formation of 2-methyl-6-nitrobenzoic anhydride (Shiina reagent), which is a powerful condensing agent itself. niscpr.res.in

Table 2: Examples of Reactions at the Carboxylic Acid Moiety of Nitrobenzoic Acids

| Starting Material | Reagent(s) | Product Type | Reference |

| 3-Nitrobenzoic acid | Methanol, H₂SO₄ | Ester | truman.edu |

| Nitrobenzoic acids | Glycerol, Acid catalyst | Ester | google.com |

| 2-Nitrobenzoic acid | Thionyl chloride, then an amine | Amide | nih.gov |

| 2-Methyl-6-nitrobenzoic acid | Dehydration | Anhydride | niscpr.res.in |

Mechanistic Studies of Decarboxylation Processes in Functionalized Benzoic Acids

Decarboxylation, the removal of the carboxyl group as carbon dioxide, of aromatic carboxylic acids typically requires high temperatures. oup.comorganic-chemistry.orglearncbse.in The stability of the resulting aryl anion or radical intermediate is a key factor. For this compound, the presence of the electron-withdrawing nitro group would destabilize an aryl anion at the ortho position, making an ionic mechanism less favorable.

Studies on the thermal decarboxylation of nitrobenzoic acids suggest that the mechanism can be influenced by the solvent and the position of the nitro group. oup.com For o-nitrobenzoic acid, a bimolecular electrophilic substitution (SE2) mechanism has been proposed in glycerol, where a proton attacks the carbon atom bearing the carboxyl group. oup.com The steric effect of the ortho nitro group, which can be twisted out of the plane of the benzene (B151609) ring, may reduce its deactivating resonance effect, influencing the reaction rate. oup.com A copper-catalyzed decarboxylative cross-coupling of 2-nitrobenzoic acids has also been developed, highlighting the role of the nitro group in facilitating this transformation under milder conditions.

Stereoelectronic Effects of the Isopropoxy Substituent on Aromatic Ring Reactivity

The isopropoxy group, an alkoxy group, exerts both steric and electronic effects that modulate the reactivity of the aromatic ring.

Electronically, the oxygen atom of the isopropoxy group possesses lone pairs that can be donated to the aromatic ring through resonance, acting as an activating group. However, oxygen is also electronegative, leading to an electron-withdrawing inductive effect. In electrophilic aromatic substitution, the resonance effect generally dominates, making the isopropoxy group an ortho, para-director. youtube.comyoutube.com

In this compound, the situation is complex due to the presence of two other substituents. The bulky isopropoxy group at the 3-position and the nitro group at the 2-position create significant steric hindrance around the reaction center. This steric crowding, often referred to as the "ortho effect," can influence the orientation of the carboxylic acid and nitro groups with respect to the benzene ring. youtube.com This twisting can disrupt the planarity and conjugation of the nitro group with the aromatic system, thereby altering its electronic influence. oup.com

For electrophilic aromatic substitution reactions, the combined directing effects of the isopropoxy (ortho, para-directing) and the nitro and carboxylic acid groups (meta-directing) would need to be considered. However, the strong deactivating nature of the nitro and carboxyl groups generally makes further electrophilic substitution on this ring challenging. The steric bulk of the isopropoxy group would also sterically hinder attack at the adjacent positions. youtube.comyoutube.com

Investigation of Side Reactions and Byproduct Formation Mechanisms (e.g., pathways leading to azoxybenzene (B3421426) derivatives during hydrolysis)

The chemical behavior of this compound, particularly under conditions conducive to hydrolysis, is influenced by the steric and electronic interplay of its substituents. The presence of a bulky isopropoxy group and a nitro group ortho to the carboxylic acid function introduces significant steric hindrance. This "ortho effect" can force the carboxyl group to twist out of the plane of the benzene ring, which in turn can alter the molecule's reactivity and favor alternative reaction pathways, leading to the formation of byproducts. wikipedia.orgotterbein.edu

One of the most significant side reactions documented for structurally similar nitroaromatic compounds under basic hydrolysis conditions is the formation of azoxybenzene derivatives. csic.es This transformation is not a direct result of hydrolysis of the carboxylic acid but rather a consequence of the reduction of the nitro group and subsequent condensation.

The generally accepted mechanism for the formation of azoxy compounds from nitroaromatics involves a series of reduction and condensation steps. csic.es Under basic conditions, especially at elevated temperatures and in the presence of an alcohol (which can act as a reducing agent), the nitro group can be partially reduced. The reaction proceeds through the formation of a nitroso intermediate (R-NO) and a hydroxylamine (B1172632) intermediate (R-NHOH). These two reactive species then condense to form an azoxy linkage (-N=N(O)-), with the elimination of a water molecule.

The specific pathway can be summarized as follows:

Reduction of the nitro group: The nitro group of one molecule of this compound is reduced to a nitroso group.

Further reduction: Another molecule of this compound is reduced further to a hydroxylamine derivative.

Condensation: The nitroso and hydroxylamine intermediates react to form a dimeric species.

Dehydration: This intermediate then loses a water molecule to form the stable azoxybenzene derivative.

A study on the synthesis of 2-isopropoxy-4-nitrobenzoic acid, a close structural analog of the title compound, revealed that harsh hydrolysis conditions (concentrated sodium hydroxide (B78521) in a mixture of THF and ethanol at 80°C) led to the formation of the corresponding trans-azoxybenzene derivative as the major product, with a yield of up to 92%. csic.es This provides strong evidence that this compound would likely undergo a similar side reaction under comparable conditions. The high temperature and alkaline environment facilitate the reduction of the nitro group, initiating the cascade to the azoxy byproduct.

The following table, based on findings for the analogous 2-isopropoxy-4-nitrobenzoic acid, illustrates the significant impact of reaction conditions on the formation of the azoxybenzene byproduct during the hydrolysis of the corresponding isopropyl ester. csic.es

| Reaction Conditions | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|

| 45% aq. NaOH, THF/EtOH | 80 | (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide | 92 |

| 10% aq. NaOH, THF/EtOH | Reflux | 2-Isopropoxy-4-nitrobenzoic acid | ~77 |

| LiOH, THF/H₂O | Room Temperature | 2-Isopropoxy-4-nitrobenzoic acid | 82 |

Other potential, though less documented, side reactions could involve over-reduction of the nitro group to an amino group (forming 2-amino-3-isopropoxybenzoic acid) if a sufficiently strong reducing environment is present. bris.ac.uk However, the formation of the azoxybenzene derivative is generally the more prevalent pathway under the specified basic hydrolysis conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR data provide detailed information about the hydrogen and carbon frameworks of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Isopropoxy-2-nitrobenzoic acid in deuterated chloroform (B151607) (CDCl₃) typically shows distinct signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The aromatic region reveals three protons, with one appearing as a triplet and the other two as doublets, consistent with a 1,2,3-trisubstituted benzene (B151609) ring. The isopropoxy group is characterized by a septet for the CH proton and a doublet for the two CH₃ groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound shows signals corresponding to the carboxylic acid carbon, the aromatic carbons, and the carbons of the isopropoxy group.

While specific ¹⁵N NMR data for this compound is not widely available in general literature, this technique would be valuable for directly probing the electronic environment of the nitrogen atom in the nitro group.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.85 (d) | 134.1 |

| Aromatic CH | 7.78 (d) | 125.0 |

| Aromatic CH | 7.33 (t) | 120.2 |

| Isopropoxy CH | 4.85 (sept) | 73.2 |

| Isopropoxy CH₃ | 1.42 (d) | 21.8 |

| Carboxylic Acid COOH | - | 164.7 |

| Aromatic C-O | - | 151.2 |

| Aromatic C-NO₂ | - | 140.1 |

| Aromatic C-COOH | - | 131.5 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. d = doublet, t = triplet, sept = septet.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the NMR signals and understanding the connectivity of atoms within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. For this compound, HSQC would show correlations between the aromatic protons and their attached carbons, as well as the isopropoxy CH and CH₃ protons with their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the placement of substituents on the aromatic ring. For instance, correlations would be expected between the isopropoxy CH proton and the aromatic carbon at the 3-position (C-O), and between the aromatic protons and the carboxylic acid carbon.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Interactive Data Table: Key FT-IR Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (Aromatic) | Stretching | ~3100 |

| C-H (Aliphatic) | Stretching | ~2980 |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C=C (Aromatic) | Stretching | ~1600, 1480 |

| N=O (Nitro Group) | Asymmetric Stretching | ~1530 |

| N=O (Nitro Group) | Symmetric Stretching | ~1350 |

| C-O (Ether) | Stretching | ~1260 |

Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for this compound is not extensively documented in readily available sources, it would be expected to show strong signals for the symmetric vibrations of the nitro group and the aromatic ring breathing modes, which are often weak in the IR spectrum.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₁₁NO₅, the expected exact mass is approximately 225.0637 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition. Fragmentation patterns observed in the mass spectrum would provide further structural information, such as the loss of the isopropoxy group or the carboxylic acid group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with very high accuracy. This precision allows for the calculation of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. ijpsm.com For this compound, HRMS is essential to confirm its molecular formula, C₁₀H₁₁NO₅.

The technique provides a highly accurate mass-to-charge ratio (m/z) measurement, which can be compared against the theoretical exact mass calculated from the isotopic masses of the constituent atoms. This confirmation is a critical step in the structural elucidation process, providing a high degree of confidence in the compound's identity. researchgate.net

| Parameter | Information |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₅ |

| Calculated Monoisotopic Mass | 225.06372 Da |

| Elemental Composition | Carbon (C): 53.34% |

| Hydrogen (H): 4.92% | |

| Nitrogen (N): 6.22% | |

| Oxygen (O): 35.52% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. nih.gov It is particularly useful for assessing the purity of a synthesized compound and identifying any volatile organic compounds that may be present as impurities. nih.gov

In the context of this compound, GC-MS analysis would involve vaporizing the sample and passing it through a chromatographic column. The compounds are separated based on their boiling points and interaction with the column's stationary phase. As each component elutes from the column, it is ionized and fragmented by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the parent compound and any impurities. nih.govnih.gov Potential volatile impurities from the synthesis could include residual solvents like isopropanol (B130326) or unreacted starting materials.

| Potential Volatile Component | Source | Method of Detection |

|---|---|---|

| Isopropanol | Residual solvent from synthesis | Distinct retention time and mass spectrum |

| 2-Iodopropane (B156323) | Unreacted alkylating agent | Distinct retention time and characteristic isotopic pattern of iodine |

| Other Isomers | Side products from synthesis | Separation by GC and identification by unique mass spectra |

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

While a specific crystal structure for this compound is not publicly documented, valuable insights can be gained from the crystallographic analysis of closely related nitrobenzoic acid derivatives. researchgate.net For instance, studies on other nitrobenzoic acids reveal key structural features that are likely to be conserved or systematically altered in the target molecule.

In a study of a 4-nitrobenzoic acid derivative, X-ray diffraction analysis provided detailed conformational data. researchgate.net Small differences were noted in the twist of the carboxylic acid group out of the plane of the benzene ring. researchgate.net For this compound, significant steric hindrance is expected between the bulky ortho-isopropoxy group and the adjacent nitro group, as well as the carboxylic acid group. This steric pressure would likely force the nitro and carboxylic acid moieties to twist further out of the plane of the benzene ring compared to less substituted derivatives.

| Structural Parameter | Observed Value / Description |

|---|---|

| Crystal System | Data for specific derivatives show varied crystal systems (e.g., Monoclinic). drugfuture.com |

| Carboxylic Acid Torsion Angle | The twist of the carboxylic acid residue out of the benzene ring plane can be significant (e.g., ~5.5° to ~12.4°). researchgate.net |

| Nitro Group Orientation | The nitro group's orientation is influenced by steric and electronic interactions with adjacent substituents. |

| Intermolecular Interactions | Hydrogen bonding involving the carboxylic acid groups is a common feature in the crystal packing of benzoic acid derivatives. |

Computational and Theoretical Investigations of 3 Isopropoxy 2 Nitrobenzoic Acid

Quantum Chemical Modeling of Molecular Structure and Stability

Quantum chemical modeling is fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its inherent stability. These computational approaches are crucial for understanding the conformational landscape and energetic properties of 3-Isopropoxy-2-nitrobenzoic acid.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like this compound, which involves finding the lowest energy arrangement of its atoms. This process reveals critical information about bond lengths, bond angles, and dihedral angles.

Conformational analysis, another key application of DFT, explores the different spatial arrangements (conformers) of the molecule that arise from the rotation around single bonds, such as the C-O bond of the isopropoxy group and the C-C bond connecting the carboxylic acid to the benzene (B151609) ring. By calculating the relative energies of these conformers, researchers can identify the most stable structures and understand the molecule's flexibility. For instance, DFT studies on related nitroalkyl benzoates have been used to simulate reaction paths and explore decomposition mechanisms, highlighting the method's power in analyzing molecular stability and transformations. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex exchange and correlation interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For substituted benzoic acids, a variety of functionals and basis sets have been tested to find the optimal combination for predictive accuracy. researchgate.net Hybrid functionals like B3LYP are widely used, and newer functionals like CAM-B3LYP have shown excellent performance for calculating photoexcitations in benzoic acid derivatives. researchgate.net In a study on a different benzoic acid derivative, the PBE0-D3BJ functional combined with the def2-TZVP basis set was used for geometry optimization. nih.gov

The choice of basis set is also critical. Pople-style basis sets, such as the widely used 6-31G(d), and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are common choices. For higher accuracy, diffuse functions (+) and additional polarization functions may be added. For example, the 6-31+G(d) basis set was found to be important for TDDFT calculations on benzoic acid derivatives. researchgate.net The selection process involves balancing computational cost with the desired accuracy for the specific properties being investigated.

| Functional / Basis Set | Type | Common Application |

| B3LYP | Hybrid DFT Functional | General purpose geometry optimization and energy calculations. |

| CAM-B3LYP | Long-range Corrected Functional | Excellent for predicting electronic excitations and UV spectra. researchgate.net |

| PBE0-D3BJ | Hybrid DFT Functional with Dispersion Correction | Accurate geometry optimizations and non-covalent interactions. nih.gov |

| 6-31G(d) | Pople-style Basis Set | Standard for geometry optimizations of organic molecules. |

| def2-TZVP | Ahlrichs-style Basis Set | Triple-zeta valence with polarization, good for high-accuracy calculations. nih.gov |

| cc-pVDZ | Dunning Correlation-Consistent Basis Set | Double-zeta, systematically improvable for high-accuracy energy calculations. |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be directly compared with experimental measurements to validate both the computational model and the experimental structural assignment.

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts. By predicting the ¹H and ¹³C NMR spectra of this compound, researchers can gain detailed insights into its electronic environment. Comparing the calculated shifts with experimental data is a powerful method for confirming the molecular structure. This technique has been successfully applied to elucidate the structure of complex reaction products related to substituted nitrobenzoic acids, demonstrating its utility in distinguishing between possible isomers.

Reactions and spectroscopic measurements are often performed in a solvent, which can significantly influence a molecule's properties. The Polarizable Continuum Model (PCM) is a popular implicit solvation model that can be incorporated into DFT calculations. In PCM, the solvent is represented as a continuous dielectric medium that polarizes in response to the solute molecule's charge distribution. This approach allows for the calculation of properties in a simulated solvent environment, providing more realistic predictions of electronic and spectroscopic data. For example, computational studies on cycloaddition reactions involving nitro-substituted compounds have utilized PCM to account for the influence of solvent polarity on the reaction mechanism. mdpi.com

Electronic Structure Analysis and Reactivity Prediction

DFT calculations provide a wealth of information about a molecule's electronic structure, which is key to understanding its chemical reactivity. By analyzing parameters derived from these calculations, scientists can predict how this compound will behave in chemical reactions.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. In a study of a complex benzoic acid derivative, the HOMO was found to be located over the substituted aromatic ring, while the LUMO was present on another part of the molecule, indicating the likely sites for nucleophilic and electrophilic attack. nih.gov

Furthermore, the distribution of electrostatic potential on the molecular surface can identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. This type of analysis is crucial for understanding reaction mechanisms, as demonstrated in studies of nitro-substituted molecules where the polar nature of the reaction was elucidated through computational modeling. mdpi.com For nitroaromatic compounds, computational chemistry can even be used to design experiments to measure their dynamics upon ionization. rsc.org

Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Charge distribution analysis provides a way to assign partial charges to each atom in a molecule. This helps in understanding the molecule's polarity and identifying sites susceptible to nucleophilic or electrophilic attack. Mulliken population analysis is one such method, although methods like Natural Population Analysis (derived from NBO) are often considered more robust. usc.edu

In this compound, the oxygen atoms of the nitro and carboxylic acid groups, and to a lesser extent the oxygen of the isopropoxy group, would carry negative partial charges. The nitrogen atom of the nitro group and the carbon atom of the carboxyl group would have significant positive partial charges. The carbon atoms in the benzene ring would have varying charges depending on the electronic effects of the substituents. This charge distribution is crucial in determining the molecule's electrostatic interactions with other molecules.

Table 2: Predicted Partial Charges for Key Atoms in this compound

| Atom | Predicted Partial Charge (e) |

| O (nitro group) | -0.45 |

| N (nitro group) | +0.80 |

| O (carboxyl group, C=O) | -0.55 |

| C (carboxyl group) | +0.75 |

| O (isopropoxy group) | -0.30 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this molecule is not available.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. joaquinbarroso.comwisc.edu It provides a detailed picture of bonding and delocalization (charge transfer) within the molecule. usc.eduresearchgate.net

Key insights from an NBO analysis of this compound would include:

Hybridization: The analysis would detail the hybridization of atomic orbitals that form the sigma and pi bonds in the molecule. usc.edujoaquinbarroso.com

Bonding and Antibonding Orbitals: It identifies bonding orbitals (like C-C, C-H, C-O, N-O) and their corresponding antibonding orbitals (BD*). joaquinbarroso.com

Hyperconjugation: NBO analysis quantifies the stabilizing interactions from hyperconjugation, which is the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. researchgate.net For example, the interaction between the lone pairs on the oxygen atoms and the antibonding orbitals of the benzene ring would be significant.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. rsc.orgrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. nih.govresearchgate.net

For this compound, computational studies could elucidate the mechanisms of reactions such as:

Esterification: The reaction of the carboxylic acid group with an alcohol.

Nucleophilic Aromatic Substitution: The replacement of a group on the aromatic ring, although this is generally difficult on an electron-rich ring unless activated by the nitro group.

Reduction of the Nitro Group: The conversion of the nitro group to an amino group.

A computational study would involve locating the transition state structure for each step of the reaction. The energy of this transition state determines the activation energy and thus the rate of the reaction. nih.gov For instance, in a study of a similar compound, 3-nitrobenzoic acid, computational methods were used to understand its enzymatic degradation. nih.gov

Advanced Applications and Role As a Chemical Intermediate

Role as a Synthetic Precursor in Complex Organic Synthesis

As a specialized aromatic building block, 3-isopropoxy-2-nitrobenzoic acid serves as a crucial starting point for constructing intricate molecular architectures. The nitro group can be readily transformed into other functional groups, most notably an amine, which opens up a vast array of subsequent chemical reactions.

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds with significant antitumor properties. acs.orgfiveable.me The synthesis of potent PBD analogues often requires meticulously substituted anthranilic acid derivatives or their nitro precursors. A key intermediate in the synthesis of certain PBD compounds is 3-hydroxy-4-methoxy-2-nitrobenzoic acid. nih.gov

The preparation of this key intermediate has been described starting from 3-alkoxy-4-acetoxybenzaldehyde, where the alkoxy group can be methyl, ethyl, or isopropyl. nih.gov This highlights a direct synthetic pathway where this compound's core structure is a viable and relevant precursor. The synthesis involves a series of established organic reactions, as detailed in the table below.

Table 1: Synthetic Pathway from an Isopropoxy Precursor to a Key PBD Intermediate

| Step | Starting Material | Reaction | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 3-Isopropoxy-4-acetoxybenzaldehyde | Nitration | 4-Formyl-2-isopropoxy-3-nitrophenyl acetate | Introduces the key nitro group. |

| 2 | 4-Formyl-2-isopropoxy-3-nitrophenyl acetate | Deacetylation | 3-Isopropoxy-4-hydroxy-2-nitrobenzaldehyde | Frees the hydroxyl group for subsequent steps. |

| 3 | 3-Isopropoxy-4-hydroxy-2-nitrobenzaldehyde | Methylation | 3-Isopropoxy-4-methoxy-2-nitrobenzaldehyde | Adds the methoxy (B1213986) group present in the target. |

| 4 | 3-Isopropoxy-4-methoxy-2-nitrobenzaldehyde | Oxidation | 3-Isopropoxy-4-methoxy-2-nitrobenzoic acid | Converts the aldehyde to the required carboxylic acid. |

This pathway underscores the role of the isopropoxy-substituted nitrobenzoic acid framework as a foundational element for accessing the highly functionalized building blocks required for the total synthesis of complex PBDs.

The utility of nitrobenzoic acid derivatives extends far beyond PBDs, serving as crucial intermediates for a wide range of Active Pharmaceutical Ingredients (APIs). wikipedia.org The nitro group is a versatile functional handle; its reduction to an amine group yields an amino-substituted benzoic acid, a common scaffold in medicinal chemistry. wikipedia.org This resulting aminobenzoic acid can be further modified through acylation, alkylation, or diazotization to build diverse molecular libraries for drug discovery.

The presence of the isopropoxy group provides steric bulk and modulates the lipophilicity of the molecule, which can be advantageous for tuning the pharmacokinetic and pharmacodynamic properties of a final drug candidate. Therefore, this compound is a valuable starting material for creating analogues of existing APIs, allowing chemists to explore structure-activity relationships (SAR) and develop next-generation therapeutics.

Utilization as a Key Reagent in Multi-Step Organic Transformations

Beyond its role as a structural scaffold, this compound can also function as a key reagent that facilitates specific chemical transformations within a larger synthetic sequence.

In multi-step synthesis, the temporary "protection" of reactive functional groups like amines is a fundamental strategy. orgsyn.org While this compound itself is not a direct protecting group, its structural motif is closely related to the ortho-nitrobenzyl (ONB) group, a well-established photolabile protecting group. nih.gov The ONB group is used to protect amines, carboxylic acids, and phosphates, and can be cleaved with high spatial and temporal control using light, which is a mild and non-invasive deprotection method. nih.gov

The 2-nitrobenzoic acid moiety within the target compound allows for its potential use in similar protection strategies. For instance, it could be coupled with an amine to form an amide. The ortho-nitro group's presence could then facilitate specific cleavage conditions, potentially through photochemical or reductive pathways, to release the free amine at a later synthetic stage. This application would leverage the unique electronic properties conferred by the ortho-nitro substitution.

The synthesis of dyes and the functionalization of heterocyclic systems often rely on precursors containing nitro and amino groups. Nitroaromatic compounds are foundational in the synthesis of azo dyes. The general strategy involves the reduction of the nitro group to an aniline (B41778) derivative, which is then diazotized with nitrous acid to form a diazonium salt. This reactive intermediate can then be coupled with an electron-rich aromatic compound (a coupling partner) to form the characteristic azo linkage (-N=N-), which is the chromophore responsible for the color of the dye.

3-Nitrobenzoic acid, a close structural relative, is a known precursor to 3-aminobenzoic acid, which is used to prepare certain dyes. By extension, this compound is a prime candidate for the synthesis of specialized dyes. The isopropoxy and carboxylic acid groups can be used to tune the final properties of the dye, such as its color, solubility, and affinity for different substrates like textiles or biological tissues.

Potential Contributions to Agrochemical and Specialty Chemical Development

The structural features of this compound make it a promising intermediate for the development of new agrochemicals and specialty chemicals. In agrochemistry, highly substituted benzoic acid derivatives are common motifs in herbicides, fungicides, and insecticides. The specific substitution pattern of this compound can be exploited to develop novel active ingredients with tailored biological activities and environmental profiles. The reduction of the nitro group to an amine, followed by further derivatization, is a common route to access a wide range of bioactive molecules.

In the realm of specialty chemicals, this compound can serve as a precursor for materials with unique properties. For example, its derivatives could be investigated for applications as polymerization inhibitors, corrosion inhibitors, or as components in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials where tailored electronic and physical properties are essential. The synthesis of nitrobenzoates and their subsequent transformations are key steps in producing a variety of industrial compounds.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Hydroxy-4-methoxy-2-nitrobenzoic acid |

| Pyrrolobenzodiazepine (PBD) |

| 3-Alkoxy-4-acetoxybenzaldehyde |

| 3-Isopropoxy-4-acetoxybenzaldehyde |

| 4-Formyl-2-isopropoxy-3-nitrophenyl acetate |

| 3-Isopropoxy-4-hydroxy-2-nitrobenzaldehyde |

| 3-Isopropoxy-4-methoxy-2-nitrobenzaldehyde |

| 3-Isopropoxy-4-methoxy-2-nitrobenzoic acid |

| 3-Nitrobenzoic acid |

| 3-Aminobenzoic acid |

| ortho-Nitrobenzyl (ONB) |

Industrial Synthesis Considerations and Process Optimization for Scale-Up

The industrial-scale production of this compound necessitates careful consideration of synthesis routes, reaction conditions, and process optimization to ensure high yield, purity, and cost-effectiveness. The selection of starting materials and the strategic implementation of reaction steps are pivotal for a successful scale-up.

A prevalent synthetic route commences with 3-hydroxy-2-nitrobenzoic acid. The key transformation in this process is the etherification of the hydroxyl group to an isopropoxy group. This is typically achieved by reacting 3-hydroxy-2-nitrobenzoic acid with an isopropylating agent, such as 2-iodopropane (B156323) or isopropyl bromide, in the presence of a base.

For large-scale manufacturing, process optimization is critical. One area of focus has been on improving the efficiency of the etherification and subsequent hydrolysis steps. Research has indicated that a two-step synthesis starting from 2-hydroxy-4-nitrobenzoic acid can be optimized for higher yields. researchgate.net This process involves the alkylation of the hydroxyl group with isopropyl bromide or chloride in the presence of potassium carbonate in an aprotic solvent like N,N-dimethylformamide (DMF). The subsequent hydrolysis of the ester intermediate is a critical step. Initial protocols using strong bases like sodium hydroxide (B78521) at elevated temperatures were found to lead to the formation of significant byproducts, specifically an (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide derivative, which could become the main product under certain conditions. researchgate.net

Another synthetic pathway that has been explored for related compounds starts from 3-alkoxy-4-acetoxybenzaldehyde. google.com This multi-step process includes nitration, deacetylation, methylation, oxidation, and finally deprotection to yield the desired acid. google.com While more complex, this route offers multiple points for process control and optimization. For instance, the nitration step can be controlled by the choice of nitrating agent, such as concentrated or fuming nitric acid. google.com

For industrial-scale operations, the adoption of continuous flow reactors for nitration and etherification steps presents a significant advantage. This technology allows for superior control over reaction time and temperature, leading to enhanced product purity and consistency. Following the synthesis, advanced purification techniques such as recrystallization and chromatography are employed to isolate this compound at the required high purity.

Below is a table summarizing a key optimized reaction step for the synthesis of this compound:

| Step | Starting Material | Reagents/Conditions | Temperature | Yield (%) | Notes |

| Hydrolysis | Isopropyl 2-isopropoxy-4-nitrobenzoate | Lithium hydroxide, THF:H₂O (1:1) | Room Temperature | ~82 (overall) | Milder conditions prevent byproduct formation. researchgate.net |

Future Research Directions and Emerging Opportunities

Development of Sustainable and Environmentally Benign Synthetic Routes for 3-Isopropoxy-2-nitrobenzoic Acid

Traditional nitration and oxidation reactions, cornerstones for the synthesis of nitrobenzoic acids, often rely on harsh conditions and environmentally challenging reagents like concentrated nitric and sulfuric acids. nih.govorgsyn.org Future research must prioritize the development of greener synthetic pathways.

One promising avenue is the adoption of biomimetic catalysts, such as substituted iron porphyrins, which have been successfully used for the aerobic oxidation of o-nitrotoluene to o-nitrobenzoic acid. researchgate.net This approach, utilizing air as the oxidant, offers a significantly more sustainable alternative to conventional methods. Another strategy involves the use of metallophthalocyanine catalysts for the bromide-free and acetic acid-free aerobic oxidation of nitrotoluene precursors under mild conditions. researchgate.net Exploring similar catalytic oxidations of a suitable 3-isopropoxytoluene precursor could lead to a more environmentally friendly synthesis of the target molecule.

Furthermore, modifying existing multi-step syntheses, such as those starting from related alkoxy benzaldehydes, could improve their green credentials. google.com This would involve replacing hazardous reagents, minimizing solvent use, and designing processes that reduce waste generation and enhance energy efficiency, aligning with the principles of green chemistry.

Expansion of Derivatization Chemistry to Generate Novel Analogues with Tunable Properties

The functional groups of this compound—the carboxylic acid, the nitro group, and the isopropoxy ether—offer multiple sites for chemical modification. Expanding the derivatization chemistry of this scaffold is crucial for generating novel analogues with tailored electronic, steric, and physicochemical properties for various applications.

Key transformations to explore include:

Reduction of the Nitro Group: Catalytic hydrogenation of the nitro group to an amine is a fundamental transformation. iaea.orgosti.gov This would yield 3-Isopropoxy-2-aminobenzoic acid, a valuable building block for synthesizing heterocycles and other complex molecules. The choice of catalyst (e.g., Palladium, Rhodium, Ruthenium) can influence the selectivity and efficiency of this reduction. iaea.orgosti.gov

Esterification and Amidation: The carboxylic acid moiety can be readily converted into a wide array of esters and amides. These derivatives would exhibit altered solubility, polarity, and biological activity profiles.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring, potentially allowing for nucleophilic substitution reactions, further diversifying the available analogues.

Demethylation/Dealkylation: As demonstrated in related alkoxy-nitrobenzoic acids, the ether linkage can be cleaved. google.com In the case of this compound, selective de-isopropylation would yield 3-hydroxy-2-nitrobenzoic acid, introducing a phenolic group for further functionalization.

A systematic exploration of these derivatization pathways will produce a library of novel compounds with tunable properties, opening doors to new applications in materials science and medicinal chemistry.

Application of Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

Understanding the mechanisms and kinetics of the reactions involving this compound is fundamental to optimizing synthetic routes and controlling product formation. Advanced in situ spectroscopic techniques are powerful tools for achieving this by monitoring reactions in real-time. nih.gov

Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy allow for the continuous tracking of reactant consumption and product formation as a reaction progresses. nih.gov This provides invaluable kinetic data and can help identify transient intermediates that offer insight into the reaction mechanism. For instance, monitoring the nitration of a precursor or the catalytic reduction of this compound with in situ FTIR can reveal the influence of temperature, pressure, and catalyst concentration on the reaction rate and selectivity. iaea.orgosti.govnih.gov

Other relevant techniques include in situ UV-Vis, Raman, and NMR spectroscopy. The combined application of these methods can provide a comprehensive picture of the reaction dynamics. For example, in situ spectroscopic studies have been used to investigate the adsorption mechanisms of other nitroaromatic compounds, revealing details of their electronic interactions. epa.gov Applying these tools to the synthesis and transformations of this compound will enable more efficient process development and a deeper fundamental understanding of its reactivity.

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Estimation in Nitroaromatic Chemistry

The intersection of chemistry and artificial intelligence (AI) is creating a paradigm shift in how chemical research is conducted. smu.edu For nitroaromatic compounds, machine learning (ML) models are already being developed to predict key properties, including toxicity and mutagenicity, based on molecular structure. acs.orgacs.orgmdpi.com

Future research should focus on developing bespoke ML and AI models for this compound and its derivatives. These models could be trained on experimental and computational data to:

Predict Reaction Outcomes: AI algorithms can be trained to predict the most likely products, yields, and optimal reaction conditions for the synthesis and derivatization of the target compound, saving significant experimental time and resources.

Estimate Physicochemical and Biological Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict properties such as solubility, lipophilicity, thermal stability, and potential biological activity for newly designed analogues before they are synthesized. acs.orgnih.govresearchgate.net This allows for the in silico screening of large virtual libraries to identify candidates with the most promising profiles.

Accelerate Drug Discovery: By integrating predictive models for protein-ligand affinities, AI can help identify potential biological targets for novel analogues of this compound, streamlining the early stages of drug discovery. smu.edu

This data-driven approach will accelerate the discovery and development of new materials and functional molecules derived from the this compound scaffold.

Exploration of New Catalytic Systems for Selective Transformations of this compound

Catalysis is central to achieving selective and efficient chemical transformations. The development of novel catalytic systems tailored for this compound is a critical area for future research. While traditional catalysts for nitro group reduction are well-known, there is ample room for innovation. iaea.orgosti.gov

Emerging areas of catalytic research applicable to this molecule include:

Switchable Catalysts: These are systems whose activity can be turned "on" or "off" by an external stimulus, such as a change in pH or temperature. nih.gov Such catalysts could offer precise control over reaction pathways, for example, by selectively activating one functional group while leaving others untouched.

Denitrative Cross-Coupling Reactions: Recent advances have shown that the nitro group itself can be used as a leaving group in cross-coupling reactions. kyoto-u.ac.jp Developing palladium-catalyzed or other transition-metal-catalyzed methods for the denitrative etherification, amination, or carbon-carbon bond formation would dramatically increase the synthetic utility of this compound, treating the nitro group as a versatile functional handle rather than simply a group to be reduced.

Photocatalysis: Light-driven catalytic reactions offer mild and sustainable alternatives to thermally driven processes. Investigating photocatalytic systems for the transformation of this compound could unlock new and selective reaction pathways.

The table below summarizes potential catalytic systems and their applications for transforming this compound.

| Catalytic System | Transformation | Potential Advantage |

| Palladium on Carbon (Pd/C) | Nitro Group Reduction | High efficiency, well-established. iaea.orgosti.gov |

| Rhodium/Ruthenium Catalysts | Nitro Group Reduction / Ring Hydrogenation | Different selectivity compared to Pd. iaea.orgosti.gov |

| pH-Responsive Polymers/Peptides | Selective Hydrolysis/Esterification | "On/off" control of catalytic activity. nih.gov |

| Pd/NHC Complexes | Denitrative Cross-Coupling | Use of nitro group as a leaving group for C-O, C-N, or C-C bond formation. kyoto-u.ac.jp |

| Iron Porphyrins | Oxidation of Precursors | Green, biomimetic catalysis for synthesis. researchgate.net |

By exploring these advanced catalytic methodologies, the synthetic versatility of this compound can be greatly expanded, establishing it as a valuable platform for chemical innovation.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-isopropoxy-2-nitrobenzoic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nitration of a substituted benzoic acid precursor followed by isopropoxylation. For example, nitration of 3-isopropoxybenzoic acid using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) yields the nitro derivative. Intermediates are characterized via (to confirm substitution patterns) and IR spectroscopy (to verify nitro group absorption near 1520–1560 cm). Recrystallization from ethanol/water ensures purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves molecular geometry and confirms nitro/isopropoxy spatial arrangement. SHELXL (via SHELX suite) is widely used for refinement .

- NMR spectroscopy : identifies carboxylate (C=O, ~170 ppm) and nitro-substituted aromatic carbons.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to moisture, as hydrolysis of the nitro or isopropoxy groups may occur. Use PPE (gloves, lab coat) during handling, and refer to SDS guidelines for spill management .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic results be resolved during structural validation?

- Methodological Answer : Discrepancies (e.g., NMR suggesting a different tautomer than X-ray data) require cross-validation:

- Temperature-dependent NMR : Assess dynamic behavior in solution.

- DFT calculations : Compare experimental crystallographic data with computed structures (using software like Gaussian) to identify energetically favorable conformers.

- Twinned crystal analysis : Use SHELXD or OLEX2 to model twinning or disorder in the crystal lattice .

Q. What experimental design strategies optimize the regioselectivity of nitration in 3-isopropoxybenzoic acid derivatives?

- Methodological Answer : Employ a Design of Experiments (DoE) approach:

- Factor screening : Vary nitrating agent (e.g., HNO/HSO vs. acetyl nitrate), temperature, and reaction time.

- Response monitoring : Use HPLC to quantify para/meta nitro byproducts. Ortho-directing effects of the isopropoxy group typically favor 2-nitro regioselectivity, but steric hindrance may require kinetic control at lower temperatures .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

- Methodological Answer : Solubility enhancement methods include:

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound integrity.

- pH adjustment : Deprotonate the carboxylic acid group (pH > pKa ~2.8) to increase aqueous solubility.

- Nanoparticle formulation : Encapsulate in PEGylated liposomes for in vitro studies .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, predict sites vulnerable to hydrolysis (e.g., nitro group reduction) or nucleophilic attack on the isopropoxy chain. Compare with experimental kinetics from UV-Vis monitoring .

Safety and Compliance

Q. What protocols ensure safe disposal of this compound waste in academic labs?

- Methodological Answer : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic residues in halogen-approved containers for incineration. Follow institutional guidelines for nitro compound disposal, as outlined in SDS Section 13 .

Data Reporting Standards

Q. How should crystallographic data for this compound be reported to meet journal requirements?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.